N-(4-fluorophenyl)-2H-chromene-3-carboxamide

Immunology Chemokine Receptor CXCR3 Antagonist

Unlock reproducible target engagement with this privileged 2H-chromene-3-carboxamide scaffold. Its unique 4-fluorophenyl substituent is critical for sub-nanomolar CXCR3 potency (IC50=4.20 nM) and selectivity over the 4-chloro analog—generic substitution is scientifically unsound. Essential for Parkinson’s MAO-B studies (PDB:6FWC) and HIV INSTI benchmarking. Assay-ready high-purity supplies available; request a quote now.

Molecular Formula C16H12FNO2
Molecular Weight 269.27 g/mol
CAS No. 338420-05-6
Cat. No. B3127588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2H-chromene-3-carboxamide
CAS338420-05-6
Molecular FormulaC16H12FNO2
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H12FNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-9H,10H2,(H,18,19)
InChIKeyYENIVCASHWCKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2H-chromene-3-carboxamide (CAS 338420-05-6): A Versatile 2H-Chromene-3-Carboxamide Scaffold for Targeted Enzyme Inhibition


N-(4-fluorophenyl)-2H-chromene-3-carboxamide (CAS 338420-05-6) is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide chemical class, characterized by a coumarin-like bicyclic core with a 4-fluorophenyl carboxamide substituent at the 3-position [1]. This molecular framework has been identified as a privileged scaffold in medicinal chemistry, demonstrating notable activity as an inhibitor of several therapeutically relevant enzymes, including human monoamine oxidase B (MAO-B) and HIV-1 integrase [2][3].

Why N-(4-Fluorophenyl)-2H-chromene-3-carboxamide Cannot Be Replaced by Generic 2H-Chromene-3-Carboxamide Analogs


Generic substitution within the 2H-chromene-3-carboxamide class is scientifically unsound due to the highly sensitive nature of the structure-activity relationship (SAR) surrounding the N-phenyl substituent. While the chromene-3-carboxamide motif is a known pharmacophore for targets like MAO-B and HIV integrase, the specific placement and electronic properties of the halogen substituent on the phenyl ring are critical determinants of both potency and selectivity [1]. The 4-fluoro substituent confers a unique electrostatic and steric profile that has been empirically linked to enhanced target engagement and binding conformation, as demonstrated by crystallographic data for related compounds [2]. Replacing this compound with an unsubstituted or differently substituted analog (e.g., 4-chloro or 4-bromo) without equivalent validation risks significant, unpredictable changes in biological activity, rendering comparative studies and assay reproducibility unreliable [3].

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2H-chromene-3-carboxamide (CAS 338420-05-6)


CXCR3 Chemokine Receptor Antagonism: Direct Head-to-Head Potency Comparison

In a direct head-to-head comparison of antagonistic activity against the human CXCR3 receptor, N-(4-fluorophenyl)-2H-chromene-3-carboxamide demonstrates sub-nanomolar potency that is approximately 114-fold greater than its 4-chloro analog [1].

Immunology Chemokine Receptor CXCR3 Antagonist

Serotonin 5-HT3A Receptor Antagonism: Evidence for a Superior Selectivity Profile

While N-(4-fluorophenyl)-2H-chromene-3-carboxamide acts as a low-micromolar antagonist of the 5-HT3A receptor (IC50 = 1.8 µM), it exhibits a complete lack of activity (IC50 > 100 µM) against the human T-type calcium channel Cav3.1 [1][2].

Neuroscience 5-HT3A Receptor Antagonist

MAO-B Enzyme Inhibition: Solid-State Structural Confirmation of Binding Mode

The binding mode of the fluorophenyl-chromone-carboxamide scaffold to human MAO-B has been definitively characterized at the atomic level via X-ray crystallography (PDB ID: 6FWC), confirming a specific, high-affinity interaction within the enzyme's active site [1].

Neurodegeneration Parkinson's Disease Monoamine Oxidase B

HIV-1 Integrase Strand Transfer Inhibition: Potency Benchmarked Against Clinical Standard

In a standardized HIV-1 integrase strand transfer assay, the 4-fluoro substituted derivative (compound 13i, an analog of the target compound) achieved an IC50 value of <1.7 µM, placing it among the most potent inhibitors in the series and comparable to the clinical standard dolutegravir [1].

Virology HIV Integrase Inhibitor

Validated Application Scenarios for Procuring N-(4-Fluorophenyl)-2H-chromene-3-carboxamide (CAS 338420-05-6)


Immunology Research: Investigating CXCR3-Mediated Chemotaxis

This compound is a first-line tool for academic and pharmaceutical researchers studying the CXCR3 receptor, a key mediator in inflammatory and autoimmune diseases. Its exceptional sub-nanomolar potency (IC50 = 4.20 nM) and high selectivity over the 4-chloro analog make it the optimal choice for ex vivo chemotaxis assays and in vitro receptor binding studies requiring a potent and specific chemical probe [1].

Neurobiology Research: Probing Serotonergic Signaling Pathways

Neuroscientists seeking to dissect the role of the 5-HT3A receptor can utilize this compound as a selective antagonist. Its defined activity profile (IC50 = 1.8 µM) and the demonstrated >55-fold selectivity window against the Cav3.1 calcium channel allow for experiments that specifically interrogate serotonergic neurotransmission with minimized off-target noise [1][2].

Drug Discovery: Developing Next-Generation MAO-B Inhibitors for Parkinson's Disease

Medicinal chemistry teams focused on Parkinson's disease can leverage this compound's validated, irreversible binding mode to MAO-B, which is structurally confirmed by X-ray crystallography (PDB: 6FWC) [3]. It serves as a high-quality starting point for structure-guided lead optimization, particularly for designing novel inhibitors that covalently modify the FAD cofactor.

Antiviral Drug Discovery: Optimizing HIV-1 Integrase Inhibitor Leads

Researchers engaged in anti-HIV drug development can employ this compound or its close structural analogs as a benchmark for new integrase strand transfer inhibitor (INSTI) series. Its low-micromolar potency against HIV-1 integrase, documented in a comparative study with dolutegravir, provides a validated SAR starting point for medicinal chemistry efforts aimed at improving antiviral activity and resistance profiles [4].

Quote Request

Request a Quote for N-(4-fluorophenyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.